1H-Pyrrole, 2-(methylthio)-3-nitro-
Description
Significance of the Pyrrole (B145914) Scaffold in Contemporary Organic Synthesis
The pyrrole framework is a cornerstone in the design and synthesis of new organic molecules. nih.govnih.gov Its aromatic nature allows for various electrophilic substitution reactions, enabling the introduction of a wide array of functional groups and leading to a vast library of derivatives. mdpi.com Synthetic chemists continuously explore novel and efficient methods for constructing the pyrrole ring, reflecting its enduring importance in modern organic chemistry. nih.gov These methods often involve the use of diverse starting materials, including alkenes, alkynes, and carbonyl compounds, to create functionalized pyrroles. nih.gov The development of such synthetic strategies is crucial for accessing new chemical entities with potential applications in medicine and materials science. researchgate.netresearchgate.net
Functionalized Pyrrole Derivatives: Structural Diversity and Research Importance
The true potential of the pyrrole scaffold is realized through its functionalization. The introduction of various substituents onto the pyrrole ring gives rise to a remarkable diversity of structures with a broad spectrum of chemical and physical properties. mdpi.comnih.gov These functionalized pyrrole derivatives are at the forefront of research in medicinal chemistry, where they are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov The strategic placement of different functional groups allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. mdpi.com This has led to the development of numerous pyrrole-containing drugs and drug candidates.
Positioning of Nitro- and Methylthio-Substituted Pyrroles within Heterocyclic Chemistry Research
Within the vast family of functionalized pyrroles, those bearing both nitro (-NO2) and methylthio (-SCH3) groups represent a specific and intriguing area of study. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyrrole ring, affecting its reactivity and potential biological interactions. ontosight.ai The methylthio group, on the other hand, can act as a versatile synthetic handle for further molecular modifications. rsc.org The combination of these two functionalities on a pyrrole scaffold, as seen in 1H-Pyrrole, 2-(methylthio)-3-nitro-, creates a unique electronic and steric environment. Research into such compounds is often driven by the quest for novel building blocks in organic synthesis and the exploration of new pharmacophores. rsc.orgbohrium.com The synthesis of these specifically substituted pyrroles can be challenging, often requiring multi-step sequences and carefully controlled reaction conditions. nih.gov
Chemical and Physical Properties of 1H-Pyrrole, 2-(methylthio)-3-nitro-
The specific properties of 1H-Pyrrole, 2-(methylthio)-3-nitro- are documented in chemical databases.
| Property | Value |
| Molecular Formula | C5H6N2O2S |
| Molecular Weight | 158.18 g/mol |
| Computed Properties | |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 158.014999 g/mol |
| Monoisotopic Mass | 158.014999 g/mol |
| Topological Polar Surface Area | 84.6 Ų |
| Heavy Atom Count | 10 |
| Formal Charge | 0 |
| Complexity | 213 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
| Data sourced from PubChem. nih.gov |
Structure
3D Structure
Properties
CAS No. |
61201-15-8 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-methylsulfanyl-3-nitro-1H-pyrrole |
InChI |
InChI=1S/C5H6N2O2S/c1-10-5-4(7(8)9)2-3-6-5/h2-3,6H,1H3 |
InChI Key |
YDLUFXQFKDNJBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformations of 1h Pyrrole, 2 Methylthio 3 Nitro Derivatives
Reactivity Profiles of the Nitro Group on the Pyrrole (B145914) Ring
The nitro group at the C3 position of the pyrrole ring profoundly influences the molecule's electronic properties and reactivity. Its strong electron-withdrawing nature governs the types of reactions the pyrrole core will undergo.
Electron-Withdrawing Effects and Their Impact on Ring Reactivity
The nitro group is one of the most powerful electron-withdrawing groups. youtube.com Its presence significantly deactivates the pyrrole ring, which is typically electron-rich, towards electrophilic substitution reactions. chemicalforums.com This deactivation stems from the inductive effect and resonance delocalization of the ring's pi-electrons into the nitro group, which creates a partial positive charge within the ring and makes it less nucleophilic. youtube.com
The strong positive charge on the nitrogen atom of the nitro group pulls electron density out of the aromatic ring system. youtube.com This effect is particularly pronounced at the positions ortho and para to the nitro group. Consequently, the pyrrole ring in 2-(methylthio)-3-nitro-1H-pyrrole is less susceptible to common electrophilic attacks compared to unsubstituted pyrrole. However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for simple pyrroles.
Role of the Nitro Group in Annulation and Cycloaddition Reactions
The nitro group is a key player in various annulation and cycloaddition reactions, often acting as an activating group or a leaving group to facilitate ring formation. chim.it In reactions like the Barton-Zard synthesis, a nitroalkene reacts with an isocyanoacetate to form a pyrrole ring, where the nitro group is ultimately eliminated. wikipedia.orgresearchgate.net While 2-(methylthio)-3-nitro-1H-pyrrole itself is the product of such a conceptual pathway, its nitro-activated double bond can participate in further cycloadditions.
Pyrroles can undergo [4+2], [2+2], and [2+1] cycloaddition reactions. wikipedia.orgyoutube.com The presence of an electron-withdrawing group, such as the nitro group, can facilitate Diels-Alder type reactions where the pyrrole acts as the diene. wikipedia.org More commonly, the electron-deficient C4-C5 bond of a 3-nitropyrrole (B1211435) derivative can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles like nitrones or azides. wikipedia.orgyoutube.com These reactions provide a powerful method for constructing fused heterocyclic systems. For instance, the reaction of N-protected 3-nitroindoles (an analogous system) with ethyl isocyanoacetate can lead to the formation of pyrrolo[3,4-b]indoles. researchgate.net
| Reaction Type | Reactants | Conditions | Product Type | Reference(s) |
| Barton-Zard Synthesis | Isocyanoacetate, Nitroalkene | Base (e.g., DBU) | Substituted Pyrrole | chim.itresearchgate.net |
| [3+2] Cycloaddition | Nitrone, Alkene/Alkyne | Thermal or Catalytic | Isoxazolidine/Isoxazoline | wikipedia.org |
| [4+2] Cycloaddition | N-Substituted Pyrrole (as diene), Dienophile | Heat | Fused Bicyclic System | wikipedia.orgyoutube.com |
| Domino Reaction | Arylglyoxal, Enamino Ester, 1,3-Dicarbonyl | Base (e.g., DABCO) | Polysubstituted Pyrrole | nih.gov |
Nitro Group as a Site for Further Chemical Transformations
The nitro group itself is a versatile functional handle that can be transformed into other functionalities. The most common and synthetically useful transformation is its reduction to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd, Pt, or Ni) or chemical reduction (e.g., with metals like Fe, Sn, or Zn in acidic media). rsc.orgnih.gov
The resulting 3-amino-2-(methylthio)-1H-pyrrole is a valuable intermediate. The amino group can be diazotized and converted to a variety of other substituents, or it can participate in condensation reactions to form fused heterocycles, such as imidazopyrroles or pyrazinopyrroles. Cascade reactions starting from nitroarenes (analogous to nitropyrroles) have been developed to produce N-aryl pyrroles in one pot by combining the nitro reduction step with a Paal-Knorr condensation. rsc.orgnih.govresearchgate.net
Chemical Behavior of the Methylthio Substituent
The methylthio group at the C2 position also imparts specific reactivity to the molecule, primarily serving as a leaving group in substitution reactions.
Displacement and Elimination Reactions Involving Methylthio Groups
The methylthio (-SMe) group is a moderately good leaving group and can be displaced by a range of nucleophiles in nucleophilic aromatic substitution reactions. nih.govnih.gov The activation provided by the adjacent electron-withdrawing nitro group at C3 facilitates these substitutions. Strong nucleophiles, such as alkoxides, amines, or thiolates, can replace the methylthio group to introduce new functionalities at the C2 position of the pyrrole ring.
| Reaction Type | Reagent | Conditions | Outcome | Reference(s) |
| Nucleophilic Displacement | Strong Nucleophiles (e.g., R-NH₂, R-O⁻) | Heat, Polar Solvent | Substitution of -SMe group | nih.govnih.gov |
| Elimination | Strong Base | Heat | Alkene formation (context-dependent) | libretexts.org |
Contribution to Overall Reactivity and Synthetic Utility
The presence of the methylthio group significantly enhances the synthetic utility of the 2-(methylthio)-3-nitro-1H-pyrrole scaffold. nih.gov Its ability to be readily displaced allows for late-stage functionalization of the pyrrole ring. nih.gov This is particularly advantageous in the synthesis of compound libraries for medicinal chemistry or materials science, where diverse substituents can be introduced at a late step from a common intermediate.
The combination of the nitro group's reactivity (e.g., reduction to an amine) and the methylthio group's lability provides a powerful two-pronged strategy for elaborating the pyrrole core. For example, one could first reduce the nitro group, protect the resulting amine, and then perform a nucleophilic substitution on the methylthio group, or vice versa. This orthogonal reactivity allows for the controlled and selective synthesis of highly functionalized pyrrole derivatives that would be difficult to access through other means.
Interplay between Substituents: Influence of Nitro and Methylthio on Pyrrole Reactivity
The reactivity of the pyrrole ring in 1H-Pyrrole, 2-(methylthio)-3-nitro- is profoundly influenced by the electronic properties of the methylthio (-SCH₃) and nitro (-NO₂) groups. The methylthio group, possessing a sulfur atom with lone pairs of electrons, can act as a π-donor through resonance, thereby increasing the electron density of the pyrrole ring. Conversely, the nitro group is a strong electron-withdrawing group, both through resonance and inductive effects, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. mdpi.com
The positions of these substituents are critical. The methylthio group at the 2-position and the nitro group at the 3-position create a complex electronic environment. The electron-donating effect of the methylthio group primarily increases electron density at the C3 and C5 positions. However, the potent electron-withdrawing nature of the adjacent nitro group at C3 significantly diminishes this effect, pulling electron density away from the pyrrole core. This "push-pull" arrangement results in a highly polarized molecule.
Table 1: Electronic Effects of Substituents on the Pyrrole Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| -SCH₃ (Methylthio) | 2 | π-donor (resonance), weak σ-withdrawing (inductive) | Activates the ring towards electrophilic attack, directing to C3 and C5. |
| -NO₂ (Nitro) | 3 | Strong π- and σ-withdrawing | Deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. |
Electrophilic and Nucleophilic Pathways on the Pyrrole Core
The unique electronic landscape of 1H-Pyrrole, 2-(methylthio)-3-nitro- opens up specific pathways for both electrophilic and nucleophilic transformations, often under conditions different from those used for simple pyrroles.
Electrophilic Pathways:
Due to the strong deactivating effect of the nitro group, electrophilic substitution on the pyrrole ring of 1H-Pyrrole, 2-(methylthio)-3-nitro- is challenging. youtube.com Typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, which readily occur with pyrrole itself, would require harsh conditions and may lead to degradation of the starting material.
However, if an electrophilic attack were to occur, the directing effects of both substituents would come into play. The methylthio group directs electrophiles to the C3 and C5 positions, while the nitro group deactivates the ortho (C2, C4) and para (C5) positions relative to itself. The position most likely to react, albeit slowly, would be the C5 position, as it is activated by the methylthio group and less deactivated by the nitro group compared to the C4 position. The C4 position is strongly deactivated by the adjacent C3-nitro group.
Nucleophilic Pathways:
The presence of the electron-withdrawing nitro group makes the pyrrole ring susceptible to nucleophilic attack. mdpi.com This is a departure from the typical reactivity of pyrrole, which is generally electron-rich. The nitro group activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). In this molecule, the C2 and C4 positions are ortho to the nitro group.
A nucleophile could potentially attack the C2 position, leading to the displacement of the methylthio group. The viability of this pathway would depend on the nature of the nucleophile and the reaction conditions. The methylthio group is a reasonable leaving group, especially if it can be protonated or activated in some way.
Alternatively, nucleophilic attack could occur at the C4 position. While there is no leaving group at this position in the parent molecule, the addition of a nucleophile would form a stable Meisenheimer-like intermediate, with the negative charge delocalized onto the nitro group. Subsequent protonation would lead to the formation of a substituted dihydropyrrole.
Table 2: Predicted Reactivity of 1H-Pyrrole, 2-(methylthio)-3-nitro-
| Reaction Type | Position | Probable Outcome | Rationale |
| Electrophilic Substitution | C5 | Substitution of hydrogen | Directed by -SCH₃, least deactivated position by -NO₂. |
| Electrophilic Attack | Sulfur | Oxidation or alkylation | Nucleophilic nature of the sulfur atom. |
| Nucleophilic Substitution | C2 | Displacement of -SCH₃ | Activated by the -NO₂ group; -SCH₃ is a potential leaving group. |
| Nucleophilic Addition | C4 | Formation of a dihydropyrrole derivative | Activated by the -NO₂ group, leading to a stable anionic intermediate. |
Computational and Theoretical Chemistry Studies of Nitro and Methylthio Pyrrole Systems
Quantum Chemical Investigations and Molecular Modeling
Quantum chemical investigations and molecular modeling serve as powerful tools to predict the properties of molecules like 1H-Pyrrole, 2-(methylthio)-3-nitro- at an atomic level. These methods are crucial for elucidating characteristics that can be difficult to measure experimentally.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for studying molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, a computationally efficient alternative, calculates the electronic properties of a molecule based on its electron density.
For pyrrole (B145914) systems, DFT methods, particularly using functionals like B3LYP or WB97XD, combined with basis sets such as 6-311++G(d,p), have been successfully used to validate structures and analyze properties. researchgate.net For instance, studies on related molecules like 2-(methylthio)nicotinic acid have employed DFT to optimize molecular geometry and simulate spectroscopic data. researchgate.net In the case of 3-nitropyrrole (B1211435), ab initio calculations have been essential to understand its interaction with other molecules, highlighting the importance of electron-correlation for accurate stability assessments. nih.gov Theoretical studies on various nitro-derivatives of pyrrole have utilized DFT to design new molecules and predict their stability. researchgate.net
These precedents establish a robust framework for modeling 1H-Pyrrole, 2-(methylthio)-3-nitro-. A typical computational approach would involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure is a true energy minimum.
Table 1: Representative Theoretical Methods for Pyrrole Systems
| Method Type | Common Functional/Level | Basis Set | Application |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, WB97XD | 6-311+G(d,p) | Geometry Optimization, Electronic Properties, Reactivity |
| Ab Initio | MP2 (Møller-Plesset) | aug-cc-pVTZ | High-accuracy Energy Calculations, Intermolecular Interactions |
This table represents common methods used in the literature for similar heterocyclic systems.
The electronic character of 1H-Pyrrole, 2-(methylthio)-3-nitro- is dominated by the electron-donating methylthio (-SCH3) group at the C2 position and the strong electron-withdrawing nitro (-NO2) group at the C3 position. DFT calculations are ideal for quantifying these effects.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. For this compound, the HOMO is expected to be distributed across the pyrrole ring and the sulfur atom, while the LUMO would be predominantly localized on the nitro group. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. Studies on similar molecules have shown that both HOMO and LUMO are often of the π-antibonding type. niscpr.res.in
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. The MEP would show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the N-H proton, making it a potential site for deprotonation. The introduction of a nitro group to a pyrrole ring has been shown to increase the molecule's dipole moment, enhancing electrostatic interactions. nih.gov
Protonation Behavior and Basicity Studies of Nitro Pyrroles
The basicity of pyrrole derivatives is a key chemical property that can be effectively studied using computational methods. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. Computational studies can calculate the PA for various potential protonation sites on the molecule to determine the most basic center.
For 1H-Pyrrole, 2-(methylthio)-3-nitro-, several protonation sites exist: the nitrogen of the pyrrole ring, the oxygen atoms of the nitro group, and the sulfur atom of the methylthio group. While pyrrole itself is a very weak base, the substituents significantly alter its basicity. The electron-withdrawing nitro group strongly decreases the basicity of the pyrrole ring. In contrast, the sulfur atom could be a potential site for protonation. Computational studies on molecules with similar functionalities, like peroxyacetyl nitrate (B79036), have shown that the carbonyl oxygen is the most basic site, and DFT calculations can predict proton affinities with reasonable accuracy. nih.gov For 1H-Pyrrole, 2-(methylthio)-3-nitro-, it is expected that the oxygen atoms of the nitro group would be the most favorable sites for protonation due to their high electronegativity and the localization of negative charge.
Thermodynamic and Kinetic Stability Assessments of Nitro-Functionalized Pyrroles
Thermodynamic and kinetic stability are crucial for understanding the persistence and reactivity of a compound. Thermodynamic stability relates to the compound's heat of formation (enthalpy of formation), while kinetic stability often relates to the energy barriers for decomposition or reaction pathways.
Table 2: Calculated Properties for Stability Assessment of a Hypothetical Nitro-Pyrrole System
| Property | Description | Typical Computational Value Range |
|---|---|---|
| Heat of Formation (HOF) | Enthalpy change when the compound is formed from its elements. | 50 - 300 kJ/mol |
| Bond Dissociation Energy (C-NO2) | Energy required to homolytically cleave the C-NO2 bond. | 200 - 280 kJ/mol |
Note: These values are illustrative and based on general findings for nitroaromatic compounds. Specific values for 1H-Pyrrole, 2-(methylthio)-3-nitro- would require dedicated calculations.
Conformational Analysis and Intermolecular Interactions
The methylthio group is not sterically fixed and can rotate around the C-S bond, leading to different conformers. Computational methods can be used to perform a conformational search by rotating this bond and calculating the energy of each resulting structure. This allows for the identification of the lowest energy (most stable) conformer. Studies on similar molecules with methylthio groups have successfully used DFT to determine the stability order of different rotamers. researchgate.net
Intermolecular interactions are key to understanding the solid-state structure and bulk properties of the compound. For 3-nitropyrrole, computational analyses have detailed the nature of stacking interactions, finding that dipole-dipole forces and dispersion energies are essential for stability. nih.govnih.gov For 1H-Pyrrole, 2-(methylthio)-3-nitro-, interactions would likely involve hydrogen bonding from the N-H group to the nitro group of an adjacent molecule, as well as π-π stacking of the pyrrole rings. Non-covalent interaction (NCI) plots and symmetry-adapted perturbation theory (SAPT) are advanced computational tools used to analyze and quantify these weak interactions.
Reactivity Indices and Mechanistic Predictions for Pyrrole Transformations
Conceptual DFT provides a powerful framework for predicting chemical reactivity. Reactivity indices, such as the Fukui function, help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgscm.com
The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org
For nucleophilic attack (attack by a nucleophile) , the relevant function is f+(r), which identifies the most electrophilic sites. For 1H-Pyrrole, 2-(methylthio)-3-nitro-, the C4 and C5 positions of the pyrrole ring and the nitrogen atom of the nitro group are expected to be susceptible to nucleophilic attack.
For electrophilic attack (attack by an electrophile) , the function f-(r) highlights the most nucleophilic sites. The sulfur atom and potentially the C5 position are likely sites for electrophilic attack. niscpr.res.in
These indices are invaluable for predicting the outcomes of chemical reactions. For example, in cycloaddition reactions involving related nitro-functionalized systems, DFT calculations have been used to predict regioselectivity and explain reaction mechanisms, showing that such reactions often proceed through polar, single-step pathways. researchgate.netmdpi.com This type of analysis could predict how 1H-Pyrrole, 2-(methylthio)-3-nitro- might behave in various chemical transformations.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 1H-Pyrrole, 2-(methylthio)-3-nitro- |
| Pyrrole |
| 3-nitropyrrole |
| 2-(methylthio)nicotinic acid |
Strategic Integration of 1h Pyrrole, 2 Methylthio 3 Nitro in Advanced Organic Chemistry Research
Pyrrole (B145914) Derivatives as Building Blocks in Complex Molecular Architectures
Substituted pyrroles are fundamental building blocks in the synthesis of complex natural products and pharmaceutical agents. researchgate.netnih.gov The specific compound, 1H-Pyrrole, 2-(methylthio)-3-nitro- , while not extensively documented in isolation, possesses functionalities that are highly sought after in the construction of larger molecular frameworks. The nitro group, a versatile functional handle, can be readily transformed into an amino group, which opens up a plethora of synthetic possibilities for creating more complex structures. nih.gov For instance, the reduction of the nitro group on a pyrrole ring can yield an amino derivative, which can then participate in amide bond formations or the construction of new heterocyclic rings. nih.gov
The methylthio group at the 2-position also offers unique synthetic advantages. Thioethers can be oxidized to sulfoxides and sulfones, further diversifying the available functionalities. Moreover, the methylthio group can influence the regioselectivity of subsequent electrophilic substitution reactions on the pyrrole ring. Research on related 2-functionalized pyrroles has demonstrated their considerable utility in synthesis. researchgate.net For example, 2-formyl pyrroles, which can be conceptually derived from 2-methylthio pyrroles, are crucial for the synthesis of polypyrrolic structures like porphyrins and BODIPYs. nih.govresearchgate.net
The general strategy of using highly functionalized pyrroles as intermediates is well-established. For instance, various 4-nitropyrrole-2-carboxylates and 4-nitropyrrole-2-carboxamides serve as key intermediates in the synthesis of DNA minor-groove binders. hud.ac.ukresearchgate.net These examples underscore the potential of nitro-substituted pyrroles, such as 1H-Pyrrole, 2-(methylthio)-3-nitro- , to serve as versatile precursors in the assembly of intricate and biologically relevant molecules. hud.ac.uk The synthesis of polysubstituted pyrroles from various starting materials like α-diazoketones, nitroalkenes, and amines further highlights the accessibility of such building blocks for constructing complex molecular architectures. nih.gov
Design and Engineering of Novel π-Electronic Systems Incorporating Pyrrole Units
The development of novel π-conjugated systems is a vibrant area of materials science, with applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netbohrium.com Pyrrole-containing polymers and small molecules are attractive candidates for these applications due to the electron-rich nature of the pyrrole ring. researchgate.net The specific substitution pattern of 1H-Pyrrole, 2-(methylthio)-3-nitro- makes it an intriguing component for such systems.
The combination of an electron-donating methylthio group and an electron-withdrawing nitro group creates a "push-pull" system within the molecule. This arrangement can significantly lower the HOMO-LUMO gap, leading to a red-shift in absorption and emission spectra, a desirable property for many optoelectronic applications. While direct studies on polymers incorporating 1H-Pyrrole, 2-(methylthio)-3-nitro- are not available, research on analogous donor-acceptor π-conjugated polymers demonstrates the effectiveness of this design strategy. researchgate.net
Fusing pyrrole moieties with other aromatic systems, such as thiophene, is a common strategy to enhance stability and tune the electronic properties of the resulting materials. researchgate.nettdl.org The presence of the methylthio group in 1H-Pyrrole, 2-(methylthio)-3-nitro- could facilitate such fusion reactions or influence the electronic communication between the pyrrole core and adjacent π-systems. The development of materials based on dithieno[3,2-b:2′,3′-d]pyrrole (DTP) showcases the potential of pyrrole-based building blocks in creating high-performance organic electronic materials. researchgate.netscilit.com The functionalization of these core structures is key to tuning their properties for specific applications. scilit.com
Methodological Advancements in Pyrrole Chemistry for Sustainable Synthesis
The synthesis of functionalized pyrroles is a central theme in organic chemistry, with a continuous drive towards more efficient and environmentally benign methods. lucp.net While a specific green synthesis for 1H-Pyrrole, 2-(methylthio)-3-nitro- has not been detailed, general advancements in pyrrole synthesis are applicable. Sustainable approaches often focus on minimizing waste, using less hazardous reagents, and employing catalytic methods. nih.govlucp.net
One general and efficient method for the synthesis of 2-methylthio-3-substituted pyrroles involves the cyclization of methylthio-amino-vinyl compounds derived from ketene (B1206846) dithioacetals. rsc.org This approach could potentially be adapted for the synthesis of the target molecule. Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules, including polysubstituted pyrroles, in a single step, often adhering to the principles of green chemistry. nih.govresearchgate.net The synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines is a prime example of such a strategy. nih.gov
The development of heterogeneous catalysts for pyrrole synthesis is another significant area of research aimed at improving sustainability. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. While specific catalysts for the synthesis of 1H-Pyrrole, 2-(methylthio)-3-nitro- are not reported, the broader field of green pyrrole synthesis offers a variety of techniques that could be explored for its preparation. lucp.net
Exploration of Functional Materials Derived from Substituted Pyrroles
The unique electronic properties of substituted pyrroles make them valuable components in the design of functional materials. The inherent "push-pull" nature of 1H-Pyrrole, 2-(methylthio)-3-nitro- suggests its potential utility in materials with interesting optical and electronic properties. For instance, the nucleophilic substitution of the nitro group in related 3-nitropyridine (B142982) systems with thiols has been shown to yield fluorescent molecules with large Stokes shifts. nih.govnih.gov A similar reactivity profile could be anticipated for 1H-Pyrrole, 2-(methylthio)-3-nitro- , opening avenues for the development of novel fluorophores.
The following table provides a summary of related substituted pyrrole compounds and their documented applications, which can serve as a basis for predicting the potential of 1H-Pyrrole, 2-(methylthio)-3-nitro- .
| Compound/Derivative Class | Key Functional Groups | Research Application Area | Reference |
| 4-Nitropyrrole-2-carboxylates | 4-Nitro, 2-Ester | Intermediates for DNA minor-groove binders | hud.ac.ukresearchgate.net |
| 2-Formyl pyrroles | 2-Aldehyde | Precursors for porphyrins and BODIPYs | nih.govresearchgate.net |
| Dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) | Fused Thiophene-Pyrrole | Organic electronics, OFETs, OPVs | researchgate.netscilit.com |
| 3-Nitropyridine Derivatives | 3-Nitro | Precursors for fluorescent molecules | nih.govnih.gov |
| Polysubstituted Pyrroles | Various | Complex molecule synthesis, MCRs | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1H-Pyrrole, 2-(methylthio)-3-nitro-, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic nitration of 2-(methylthio)-1H-pyrrole derivatives under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during nitration to minimize side reactions .
- Solvent : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Nitrating agents : Nitric acid in acetic anhydride or mixed acids (HNO₃/H₂SO₄) ensure regioselectivity at the 3-position .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) to achieve >80% yield .
Q. How do the methylthio and nitro substituents affect the electronic properties and reactivity of the pyrrole core?
- Electronic Effects :
- Methylthio (-SMe) : Acts as an electron-donating group via resonance, increasing electron density at adjacent positions .
- Nitro (-NO₂) : Strong electron-withdrawing group, inducing a meta-directing effect and reducing aromatic stability .
- Reactivity Implications : The combination creates a polarized ring system, enhancing susceptibility to nucleophilic attacks at the 4- and 5-positions .
Q. Which spectroscopic techniques are most reliable for characterizing 1H-Pyrrole, 2-(methylthio)-3-nitro-?
- 1H/13C NMR : Key signals include:
- Methylthio protons : δ 2.5–2.7 ppm (singlet, integrating for 3H) .
- Nitro group : Adjacent protons show deshielding (δ 8.1–8.3 ppm for H-4) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity and stability in derivatives of 1H-Pyrrole, 2-(methylthio)-3-nitro-?
- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, identifying electron-deficient regions for functionalization .
- Compare activation energies for nitration at C-3 vs. C-4 to rationalize observed regioselectivity .
- Case Study : Simulations show nitro group at C-3 lowers HOMO-LUMO gap by 0.8 eV, enhancing electrophilic reactivity .
Q. How can conflicting data on reaction yields in nitro-substituted pyrroles be resolved?
- Root Cause Analysis : Discrepancies often arise from:
- Impurity in starting materials : Use HPLC to verify purity of 2-(methylthio)pyrrole (>99%) .
- Incomplete nitration : Employ in-situ FTIR to track NO₂ group formation .
- Mitigation : Optimize quenching protocols (e.g., ice-cold NaHCO₃) to prevent over-nitration .
Q. What strategies address challenges in achieving regioselective functionalization post-nitration?
- Directed Metalation : Use Pd-catalyzed C–H activation at the 4-position, leveraging the nitro group’s directing effects .
- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a silyl ether) to enable selective alkylation at the 5-position .
Applications in Academic Research
Q. What biological activity screens are suitable for this compound, given its structural features?
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) due to pyrrole’s membrane-disruptive potential .
- Enzyme Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) via fluorescence-based assays .
Q. How does the compound’s stability under varying pH conditions impact storage and experimental design?
- Stability Profile :
- Acidic conditions (pH < 3) : Rapid degradation via nitro group reduction (t₁/₂ = 2 hr) .
- Neutral/basic conditions : Stable for >72 hr at 4°C .
- Recommendations : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic and oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
